3-Phenylethynyl-benzoic acid

Descripción general

Descripción

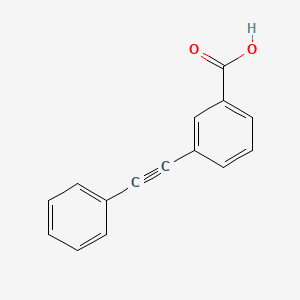

3-Phenylethynyl-benzoic acid: is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a phenylethynyl group attached to the benzoic acid core. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C15H10O2 and a molecular weight of 222.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylethynyl-benzoic acid can be achieved through various methods. One common method involves the reaction of 3-bromobenzoic acid with phenylacetylene in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Another method involves the use of lithium hydroxide in ethanol and water at 40°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The choice of catalyst, solvent, and temperature can be optimized to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylethynyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The phenylethynyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form phenylethyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenylethyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Phenylethynyl-benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules and polymers due to its unique structural properties.

Synthetic Routes:

- The synthesis typically involves the reaction of 3-bromobenzoic acid with phenylacetylene, using a palladium catalyst in solvents like dimethylformamide (DMF) at elevated temperatures. This method is effective for producing high yields of the compound.

Biological Research

In biological contexts, this compound is employed to investigate the interactions between phenylethynyl groups and biological macromolecules. Its role extends to the development of biochemical assays and studying enzyme interactions.

Biochemical Properties:

- The compound has been shown to interact with peroxisome proliferator-activated receptor γ (PPARγ), influencing glucose and lipid metabolism. This interaction suggests potential applications in metabolic research.

Medical Applications

The unique structure of this compound allows for the exploration of new pharmacophores and drug candidates. Its ability to act as a PPARγ agonist positions it as a candidate for therapeutic development aimed at metabolic disorders.

Case Study:

- Research indicates that compounds similar to this compound can influence cellular signaling pathways involved in metabolic regulation, showcasing its potential for drug development .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. It plays a role in developing new catalysts and reagents for various chemical processes.

Industrial Production Methods:

- The industrial synthesis mirrors laboratory methods but is optimized for higher yields and purity through careful selection of catalysts and reaction conditions.

Safety and Environmental Considerations

While exploring the applications of this compound, it is essential to consider safety protocols due to its chemical nature. Proper handling and disposal methods should be adhered to in laboratory and industrial settings.

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 3-Phenylethynyl-benzoic acid involves its interaction with specific molecular targets. The phenylethynyl group can form π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing protein conformation and activity . These interactions can modulate various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Benzoic acid: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.

Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in structure and reactivity.

Phenylpropiolic acid: Contains a phenyl group attached to a propiolic acid moiety, similar in structure but different in reactivity

Uniqueness: 3-Phenylethynyl-benzoic acid is unique due to the presence of both the phenylethynyl and carboxylic acid groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Actividad Biológica

3-Phenylethynyl-benzoic acid (PEBA) is a compound of interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including antibacterial properties, potential as a plant growth regulator, and other notable effects.

Chemical Structure and Properties

This compound has the chemical formula and is classified under benzoic acid derivatives. Its structure consists of a phenyl group attached to an ethynyl moiety, which is further linked to a benzoic acid group. This unique configuration contributes to its biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of benzoic acid, including PEBA, exhibit significant antibacterial properties. A study highlighted the synthesis of various benzoic acid derivatives and their evaluation against common bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain structural modifications could enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values showing promising results for specific compounds .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| PEBA | 0.16 - 0.41 | S. aureus |

| Reference Drug | 0.97 - 1.89 | Ceftriaxone |

Plant Growth Regulation

Recent studies have identified PEBA as a potent plant growth regulator, particularly in horticultural applications. In field trials, PEBA was shown to effectively suppress lateral branching in tomato plants at concentrations ranging from 10 to 100 μM. Notably, at a concentration of 25 μM, foliar application altered plant architecture without adversely affecting overall growth or fruit yield .

The inhibitory effects on seed germination and lateral bud outgrowth are attributed to alterations in plant hormone levels and modulation of genes involved in secondary metabolism. Specifically, PEBA was found to suppress gibberellin (GA1) accumulation and reactive oxygen species (ROS) generation, which are crucial for seed germination and bud development .

Case Studies

Case Study 1: Tomato Seed Germination

- Objective: Assess the effect of PEBA on tomato seed germination.

- Method: Seeds were treated with varying concentrations of PEBA.

- Results: Significant inhibition was observed at concentrations as low as 0.5 μM.

Case Study 2: Lateral Bud Suppression

- Objective: Evaluate the impact of PEBA on lateral bud development.

- Method: Field trials with foliar spraying.

- Results: At 25 μM concentration, lateral bud emergence was significantly repressed without negatively impacting fruit yield.

Toxicity Assessment

Toxicity studies conducted using silkworms and Trichogramma chilonis indicated that PEBA poses a low risk of toxicity to non-target organisms. Residue analysis revealed minimal accumulation in plant tissues post-application, suggesting safety for agricultural use .

Propiedades

IUPAC Name |

3-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDUPNCTBINKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305832 | |

| Record name | 3-Phenylethynyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93866-50-3 | |

| Record name | 93866-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylethynyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.